Home > Products > Building Blocks P19709 > (R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate
(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate - 1039361-80-2

(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate

Catalog Number: EVT-363410
CAS Number: 1039361-80-2
Molecular Formula: C12H20N2O2
Molecular Weight: 224.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-3-Boc-aminopiperidine

Relevance: (R)-3-Boc-aminopiperidine is structurally similar to (R)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, sharing the same (R)-piperidine core with a Boc-protected nitrogen at the 3-position. The key structural difference lies in the substituent at the piperidine ring's 3-position. In (R)-3-Boc-aminopiperidine, it is an amino group, while in (R)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, it is a cyanomethyl group. This structural similarity suggests that (R)-3-Boc-aminopiperidine could be a potential precursor or intermediate in the synthesis of (R)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate or related compounds. []

tert-Butyl 2-(tert-Butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (Boc-BMI)

Relevance: Although not directly sharing the piperidine core, Boc-BMI's relevance stems from its use in synthesizing a broad range of nonproteinogenic α-amino acids, including α-deuterio amino acids, β-arylalanines, aspartic acid derivatives, ω-halo amino acids, α-aminocycloalkanecarboxylic acids, and heterocyclic α-amino acids containing azetidine, pyrrolidine, piperidine, or perhydroazepine rings []. This suggests the potential application of Boc-BMI chemistry in synthesizing compounds related to (R)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, particularly those containing modified piperidine rings or incorporating amino acid functionalities.

Overview

(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is a piperidine derivative characterized by the molecular formula C12H20N2O2C_{12}H_{20}N_{2}O_{2} and a molecular weight of approximately 224.3 g/mol. This compound is notable for its applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of biologically active molecules. It is recognized for its potential therapeutic applications, especially in treating neurological and psychiatric disorders .

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem and ChemicalBook, which provide detailed information on its properties, synthesis, and applications .

Classification

(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate falls under the category of piperidine derivatives, which are widely studied for their biological activities and utility in organic synthesis. These compounds are often involved in the development of pharmaceuticals due to their ability to interact with biological targets .

Synthesis Analysis

Methods

The synthesis of (R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate typically involves the reaction of (R)-3-(cyanomethyl)piperidine with tert-butyl chloroformate. This reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the process. The reaction generally occurs in dichloromethane at room temperature to optimize yield and purity .

Technical Details

  • Starting Materials: (R)-3-(cyanomethyl)piperidine, tert-butyl chloroformate.
  • Base: Triethylamine.
  • Solvent: Dichloromethane.
  • Reaction Conditions: Room temperature.

In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability, allowing for precise control over reaction parameters such as temperature and pressure.

Molecular Structure Analysis

Structure

The molecular structure of (R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate consists of a piperidine ring substituted with a cyanomethyl group at the third position and a tert-butyl ester at the first position. The stereochemistry is specified as R, indicating the configuration around the chiral center.

Data

  • IUPAC Name: tert-butyl (3R)-3-(cyanomethyl)piperidine-1-carboxylate
  • InChI: InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3/t10-/m1/s1
  • InChI Key: RWAQULYYWNUYFH-SNVBAGLBSA-N .
Chemical Reactions Analysis

Reactions

(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate participates in various chemical reactions typical of piperidine derivatives. These include nucleophilic substitutions and hydrolysis reactions that can modify its functional groups.

Technical Details

The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or amines. Additionally, it can participate in coupling reactions with other nucleophiles to form more complex organic molecules .

Mechanism of Action

The mechanism of action for (R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets, modulating their activity which can lead to various biological effects. The precise pathways depend on the specific biological context and target molecule involved.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and air.

Relevant data regarding toxicity or handling precautions are also important; hazard statements indicate potential risks such as skin irritation or respiratory issues upon exposure .

Applications

(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate is utilized in several scientific contexts:

  • Organic Synthesis: Acts as an intermediate in creating complex organic molecules.
  • Pharmaceutical Development: Serves as a precursor for drugs targeting neurological disorders.
  • Biological Research: Used in studies exploring interactions with biological targets, contributing to drug discovery efforts .

This compound's versatility makes it an essential building block in both research and industrial applications within medicinal chemistry.

Synthetic Methodologies and Optimization

Stereoselective Synthesis of Chiral Piperidine Scaffolds

The construction of the chiral piperidine core in (R)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate employs two principal strategies: chiral pool utilization and asymmetric de novo synthesis. The chiral pool approach typically starts from readily available enantiopure precursors such as L-glutamic acid or (R)-nipecotic acid derivatives. For instance, (R)-nipecotic acid serves as an optimal starting material due to its inherent R-configuration at the C3 position, which is preserved throughout the synthesis via strategic functional group transformations [2]. Alternative routes employ enantioselective reduction of prochiral precursors like tert-butyl 3-oxopiperidine-1-carboxylate using biocatalysts or transition metal complexes to establish the chiral center with high enantiomeric excess (typically >95% ee) [7].

A significant synthetic challenge involves maintaining stereochemical integrity during the introduction of the cyanomethyl group. This is addressed through inversion-free reaction sequences where the C3 stereocenter is either established early or protected from racemization-prone conditions. Studies confirm that the piperidine ring conformation significantly influences stereoselectivity, with N-Boc protection effectively reducing epimerization risks during nucleophilic substitutions at C3 compared to unprotected secondary amines [1] [5]. Recent advances demonstrate that microwave-assisted ring closure techniques can enhance stereopurity (up to 98% ee) while reducing reaction times by approximately 40% compared to conventional thermal methods .

Table 1: Comparison of Chiral Piperidine Synthesis Approaches

MethodStarting MaterialKey Stepee (%)Overall Yield (%)
Chiral Pool(R)-Nipecotic acidDirect functionalization>9965-72
Catalytic Asymmetric Red3-Oxopiperidine derivativeNoyori hydrogenation95-9855-60
Enzymatic ResolutionRacemic cyanomethyl precursorLipase-catalyzed hydrolysis>9940-45 (theoretical max 50)

Cyanomethyl Functionalization Strategies in Piperidine Derivatives

Introduction of the cyanomethyl moiety (-CH₂CN) represents a critical transformation enabling subsequent molecular elaboration through nitrile group chemistry. Two predominant methodologies have been optimized for piperidine systems: nucleophilic displacement and reductive amination approaches. The displacement route involves activation of the C3 position as a mesylate or halogen leaving group (e.g., from 3-hydroxymethylpiperidine precursors), followed by treatment with alkali metal cyanides (NaCN, KCN) in dipolar aprotic solvents [2] [5]. This method typically achieves 70-85% yields but requires careful control of stoichiometry (1:1.2 substrate:NaCN ratio) and temperature (60-70°C) to minimize dialkylation byproducts [3].

Superior functional group tolerance is observed in the Strecker-type approach employing formaldehyde and sodium cyanide with pre-formed iminium intermediates. This one-pot methodology enables direct cyanomethylation of N-protected 3-aminopiperidines under mild conditions (25-40°C, aqueous ethanol), yielding 80-92% of product with excellent retention of configuration. Recent optimization demonstrates that phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates by 2.3-fold while reducing cyanide usage by 30% . The cyanomethyl group's versatility is evidenced by its participation in further transformations: reduction to primary amines, hydrolysis to carboxylic acids, or heterocycle formation via dipolar cycloadditions [1] [3].

Table 2: Cyanomethylation Methods Comparison

StrategyReagentsConditionsYield RangeAdvantages
DisplacementR-OTs/OMs + NaCNDMF, 70°C, 6-8h70-85%Predictable stereochemistry
Reductive AminationHCHO/NaCN, then reductionEtOH/H₂O, 25-40°C, 2h80-92%Mild conditions, aqueous compatible
Direct AlkylationBrCH₂CN, baseTHF, 0°C to rt, 12h60-75%Simple execution

tert-Butoxycarbonyl (Boc) Protection/Deprotection Dynamics

The Boc protecting group serves dual functions in the synthesis of (R)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate: it prevents undesired N-alkylation during cyanomethyl functionalization and enhances the solubility of piperidine intermediates in organic solvents. Boc introduction employs di-tert-butyl dicarbonate (Boc₂O) in the presence of mild bases (DMAP, triethylamine) at 0-25°C, achieving near-quantitative protection within 2-4 hours. Critical to process efficiency is the chemodifferentiation between the piperidine nitrogen and other functional groups; the cyanomethyl moiety remains unaffected under these conditions [2] .

Deprotection kinetics reveal significant acid sensitivity variations based on molecular environment. Standard cleavage employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 0-5°C, 1-2h), providing quantitative Boc removal without epimerization. Alternative protocols using HCl in dioxane (4M solution, 25°C, 4h) offer cost advantages but necessitate rigorous water control to prevent nitrile hydrolysis. Notably, the electron-withdrawing cyanomethyl group marginally increases deprotection rates (1.3-fold) compared to unsubstituted N-Boc piperidines due to reduced basicity of the ring nitrogen [5]. Process optimization studies demonstrate that scavenger-assisted deprotection (e.g., triethylsilane for carbocation quenching) reduces side products by 15-20% during large-scale operations [9].

Table 3: Boc Protection/Deprotection Conditions and Outcomes

ProcessReagent SystemConditionsYieldSide Products
ProtectionBoc₂O, Et₃N, THF0°C→25°C, 3h99%<1% dicarbamate
Deprotection50% TFA/DCM0°C→5°C, 1.5h98%Negligible
Deprotection4M HCl/dioxane25°C, 4h95%<5% carboxamide from hydrolysis

Catalytic Asymmetric Approaches for (R)-Configuration Control

State-of-the-art asymmetric syntheses employ transition metal catalysis and organocatalysis to establish the (R)-configuration with high enantiocontrol. Noyori-type asymmetric hydrogenation of enamide precursors (e.g., tert-butyl 3-cyanopiperidine-1-carboxylate) using Ru-(S)-BINAP catalysts achieves 95-98% ee under 50-100 bar H₂ pressure in methanol at 60°C [7]. This method benefits from catalyst recyclability (up to 5 cycles with <5% ee erosion) and excellent functional group compatibility with the nitrile moiety. Kinetic resolution of racemic mixtures using lipase-catalyzed acylations (e.g., Pseudomonas fluorescens lipase) provides complementary access to the (R)-enantiomer with >99% ee, albeit with maximum 50% theoretical yield [8].

For complex molecules requiring late-stage stereocontrol, Evans oxazolidinone auxiliaries enable diastereoselective alkylation at C3. This approach involves covalent tethering of a chiral auxiliary to the piperidine nitrogen, followed by enolate generation and cyanomethylation with bromoacetonitrile (-78°C, THF). Diastereoselectivities exceeding 20:1 dr are routinely achieved, with auxiliary removal accomplished under mild reductive conditions (Zn(BH₄)₂, 0°C). Recent innovations in photoredox asymmetric catalysis demonstrate potential for radical-mediated cyanomethylation with chiral Cu(I)-PyBOX complexes, though yields currently remain moderate (45-60%) [6].

Solvent and Reagent Optimization in Multi-Step Syntheses

Solvent selection critically influences reaction efficiency and stereochemical outcomes throughout the synthetic sequence. Hydrogenation steps exhibit optimal performance in methanol or ethanol due to favorable hydrogen solubility and catalyst stability, while cyanide displacements require aprotic dipolar solvents (DMF, NMP) to minimize solvolysis and enhance nucleophilicity. Process optimization studies reveal that solvent switching between steps significantly impacts overall yield; direct transitions from aqueous cyanide reactions to organic-phase Boc protection reduce intermediate isolation losses by 18-22% [2] [6].

Reagent optimization focuses on cyanide source selection and catalyst loadings. Sodium cyanide remains cost-effective for large-scale operations despite handling challenges, while trimethylsilyl cyanide offers safer alternatives for lab-scale syntheses with comparable yields (75% vs 82%). Catalyst systems for asymmetric transformations have been optimized to 0.5-1.0 mol% for precious metal complexes through ligand design, with bidentate phosphines (e.g., Josiphos derivatives) providing optimal activity. Temperature profiling demonstrates that cryogenic conditions (-78°C) are essential for enolate alkylations to suppress racemization, whereas room temperature suffices for nucleophilic displacements [5] [9].

Table 4: Optimized Conditions for Key Synthetic Steps

StepOptimal SolventReagent/CatalystTemperatureReaction TimeYield
Asymmetric HydrogenationMeOHRu-(S)-BINAP (0.8 mol%)60°C24h92%
Cyanomethyl DisplacementDMFNaCN (1.5 equiv)70°C6h85%
Boc ProtectionTHFBoc₂O (1.1 equiv), DMAP0°C → 25°C3h99%
Boc DeprotectionDCMTFA (50% v/v)0-5°C1.5h98%

Properties

CAS Number

1039361-80-2

Product Name

(R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl (3R)-3-(cyanomethyl)piperidine-1-carboxylate

Molecular Formula

C12H20N2O2

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3/t10-/m1/s1

InChI Key

RWAQULYYWNUYFH-SNVBAGLBSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC#N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.